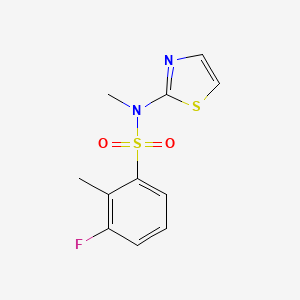
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one, also known as FK-506, is a potent immunosuppressive drug that is widely used in organ transplantation and autoimmune diseases. FK-506 was first discovered in 1987 from the fermentation broth of Streptomyces tsukubaensis, a soil bacterium found in Japan. Since then, FK-506 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one exerts its immunosuppressive effects by binding to a protein called FK-binding protein 12 (FKBP12). The FK506-FKBP12 complex then binds to and inhibits a protein called calcineurin, which is essential for the activation of T cells. By inhibiting calcineurin, 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one prevents the activation of T cells and the subsequent immune response.
Biochemical and Physiological Effects:
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has several biochemical and physiological effects, including the suppression of T cell activation, the inhibition of cytokine production, and the modulation of gene expression. 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one also has neuroprotective effects and can protect neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has several advantages for lab experiments, including its high potency and specificity for calcineurin inhibition. However, 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one, including the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility. Finally, the mechanism of action of 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one is still not fully understood, and future research may shed light on this complex process.
Méthodes De Synthèse
The synthesis of 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one involves a complex chemical process that requires several intermediate steps. The first step involves the fermentation of Streptomyces tsukubaensis to produce the 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one precursor, which is then extracted and purified. The purified precursor is then converted to 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one through a series of chemical reactions, including esterification, reduction, and cyclization. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has been extensively studied for its immunosuppressive properties and potential therapeutic applications. It is primarily used in organ transplantation to prevent rejection by suppressing the immune system. 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has also been investigated for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. Additionally, 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-22-8-9-23(16-7-6-13(20)11-17(16)22)19(25)15-10-12-4-2-3-5-14(12)18(24)21-15/h2-7,10-11H,8-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXIOCGJYDGAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)





![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)


